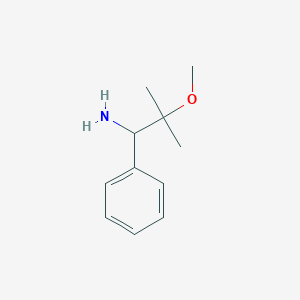
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dithiolane ring and a quaternary ammonium group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. The process begins with the preparation of the dithiolane ring, followed by the introduction of the pentanoyl group. The final step involves the quaternization of the amine group with methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to the dithiolane ring.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like halides and thiolates can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The dithiolane ring can interact with thiol groups in proteins, making it useful for studying protein function and structure.
Medicine
In medicine, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with thiol groups in proteins and other biological molecules. The dithiolane ring can form reversible disulfide bonds with thiol groups, affecting the function and structure of the target molecules. The quaternary ammonium group can also interact with negatively charged sites on proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
- ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium bromide
Uniqueness
The iodide version of this compound is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and interaction with biological molecules. The iodide ion can also participate in specific chemical reactions that other halides may not, making this compound particularly interesting for certain applications.
Eigenschaften
Molekularformel |
C13H26INO2S2 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H26NO2S2.HI/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
InChI-Schlüssel |
GCPHLIUMXDPNDT-UTONKHPSSA-M |
Isomerische SMILES |
C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[I-] |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


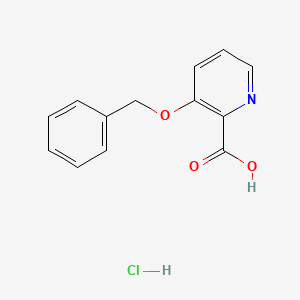
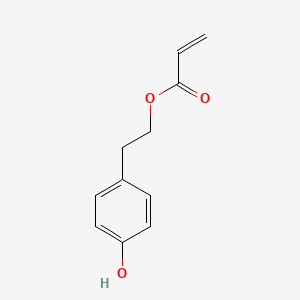


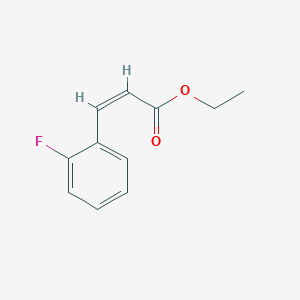
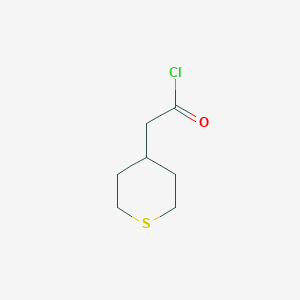
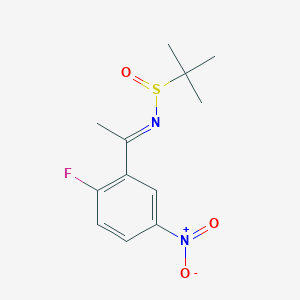

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
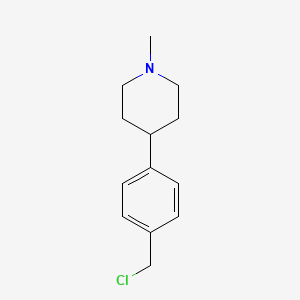
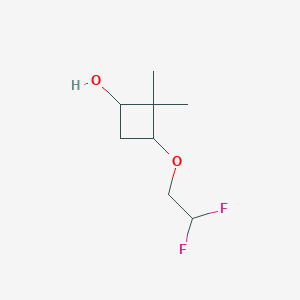
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)

